![molecular formula C21H34N2O2 B13198346 tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate](/img/structure/B13198346.png)
tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate is an organic compound that falls under the category of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its structural complexity, which includes a tert-butyl group, a phenyl ring, and a piperidine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of tert-butyl carbamate with a suitable phenyl-piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions to form phenolic derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Substitution: Various alkyl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenolic compounds, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between carbamates and biological molecules. It serves as a model compound for understanding the behavior of carbamates in biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. Carbamates are known for their role in enzyme inhibition, and this compound is no exception. It is studied for its potential use in developing drugs that target specific enzymes.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming a stable complex with the active site. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a similar tert-butyl group but lacking the phenyl and piperidine moieties.
tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: Another carbamate with a similar piperidine structure but different substituents.
Uniqueness
What sets tert-butyl N-[4-phenyl-2-(piperidin-4-yl)pentyl]carbamate apart is its combination of a phenyl ring and a piperidine moiety. This unique structure allows for specific interactions with biological molecules, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C21H34N2O2 |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
tert-butyl N-(4-phenyl-2-piperidin-4-ylpentyl)carbamate |
InChI |
InChI=1S/C21H34N2O2/c1-16(17-8-6-5-7-9-17)14-19(18-10-12-22-13-11-18)15-23-20(24)25-21(2,3)4/h5-9,16,18-19,22H,10-15H2,1-4H3,(H,23,24) |
Clé InChI |
DEJQAYTZSHFCQX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(CNC(=O)OC(C)(C)C)C1CCNCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


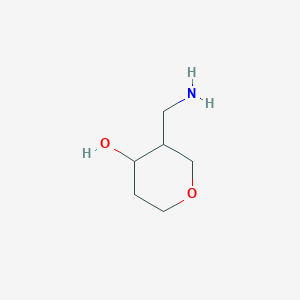

![2-[3-(Trifluoromethyl)cyclohexyl]cyclopropane-1-carbaldehyde](/img/structure/B13198274.png)
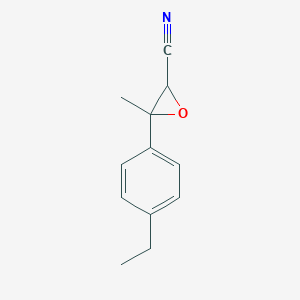
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}propan-1-one](/img/structure/B13198287.png)
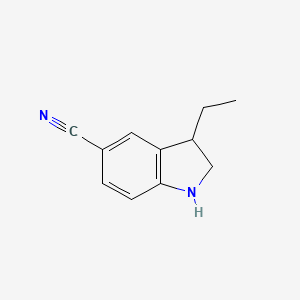
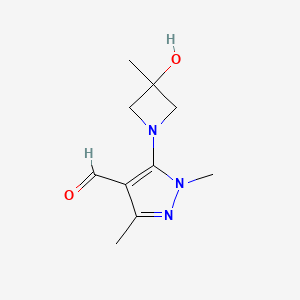

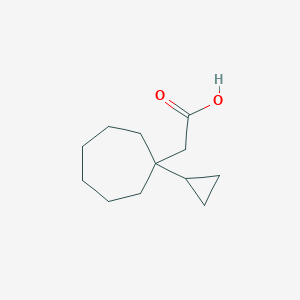
![Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13198309.png)
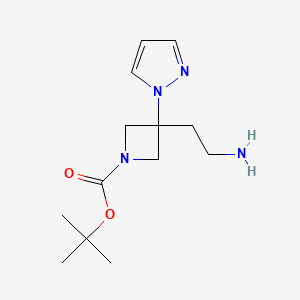

![2-{3,5-dimethyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1-methyl-1H-pyrrole](/img/structure/B13198322.png)
![{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13198348.png)
